N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an indole moiety and a phthalimide structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the reaction of tryptamine with a phthalimide derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using halogens or nitro groups as substituents.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and inhibit their activity. Additionally, the compound may interact with neurotransmitter receptors in the brain, influencing neurological pathways .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared to other indole derivatives, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This derivative has shown potential in antiviral research, particularly in the treatment of SARS-CoV-2.
The uniqueness of this compound lies in its combination of the indole and phthalimide structures, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H21N3O4 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H21N3O4/c1-29-11-10-25-21(27)17-7-6-14(12-18(17)22(25)28)20(26)23-9-8-15-13-24-19-5-3-2-4-16(15)19/h2-7,12-13,24H,8-11H2,1H3,(H,23,26) |
InChI Key |
RKJRBFRTNYIOAZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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